

Sulfluramid: A Comprehensive Technical Review of its Chemical Properties and Biological Fate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfluramid, chemically known as N-ethylperfluorooctanesulfonamide (EtFOSA), is a perfluorinated organic compound belonging to the class of sulfonic acid amides. It has been utilized primarily as a delayed-action insecticide and acaricide, particularly for the control of ants and cockroaches. Its unique chemical structure, characterized by a fully fluorinated carbon tail, imparts high stability but also raises significant environmental and toxicological concerns due to its persistence and degradation into other per- and polyfluoroalkyl substances (PFAS). This technical guide provides an in-depth overview of the chemical properties, mechanism of action, metabolic pathways, and standard experimental methodologies related to **Sulfluramid**.

Chemical and Physical Properties

Sulfluramid is a colorless to tan crystalline solid.[1][2] The strong carbon-fluorine bonds contribute to its high thermal and chemical stability.[2][3] Key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Sulfluramid



Property	Value	Source(s)
Appearance	Colorless crystals; Off- white/Tan powder	[1][2]
Molecular Formula	C10H6F17NO2S	[1][4][5]
Molecular Weight	527.20 g/mol	[1][3][4][5]
CAS Registry Number	4151-50-2	[1][3][4][5]
Melting Point	96 °C	[1][6]
Boiling Point	196 °C	[1][6]
Vapor Pressure	4.28 x 10 ⁻⁷ mmHg (at 25 °C)	[1]
Density	1.21 g/mL	[6]

Table 2: Solubility and Partitioning Behavior of

Sulfluramid

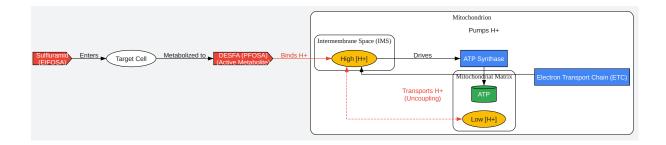
Property	Value	Source(s)
Water Solubility	Insoluble (at 25 °C)	[1][3][7]
Solubility in Organic Solvents	Dichloromethane: 18.6 g/LHexane: 1.4 g/LMethanol: 833 g/LSoluble in Ethanol and Acetone	[1][4][7]
Octanol-Water Partition Coefficient (log Kow)	>6.80 (un-ionized); 3.1 (calculated)	[1][6]
Dissociation Constant (pKa)	9.50 (Very weak acid)	[1][6]

Mechanism of Action: Mitochondrial Uncoupling

Sulfluramid itself is a pro-insecticide. Its biological activity stems from its metabolic conversion to its N-de-ethylated metabolite, perfluorooctane sulfonamide (PFOSA or DESFA).[8] DESFA is a potent uncoupler of oxidative phosphorylation in mitochondria.[8]



Mitochondrial uncouplers disrupt the synthesis of ATP by dissipating the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to generate ATP.[9] [10] DESFA acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase.[8] This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption (respiration) without corresponding energy production, ultimately causing cellular energy depletion and death.[8][11]



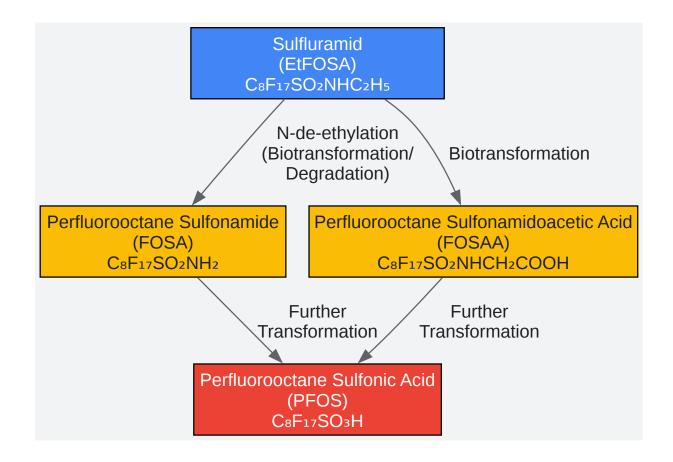
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Caption: Mechanism of Sulfluramid as a Pro-drug for Mitochondrial Uncoupling.

Metabolic Fate and Environmental Degradation

Sulfluramid (EtFOSA) is known to degrade in both biological systems and the environment, forming several persistent and mobile metabolites.[3][12] The primary metabolic pathway involves N-de-ethylation.[2] In soil and organisms, EtFOSA can be transformed into perfluorooctane sulfonamide (FOSA) and perfluorooctane sulfonamidoacetic acid (FOSAA).[3] [13][14] FOSA is a key intermediate that can be further converted to the highly persistent and bioaccumulative perfluorooctane sulfonic acid (PFOS), a compound of significant environmental concern that is restricted under the Stockholm Convention.[12][15][16]





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Caption: Environmental and biological degradation pathway of Sulfluramid.

Experimental Protocols

The determination of the physicochemical properties of chemical substances like **Sulfluramid** is governed by standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method.[5] Given **Sulfluramid**'s very low water solubility, the Column Elution method is most appropriate.

Methodology (Column Elution):



- Preparation: A column is filled with an inert support material (e.g., glass wool, silica gel) and coated with an excess of the test substance, **Sulfluramid**.
- Saturation: Water is passed through the column at a slow, controlled flow rate to ensure that
 the water becomes saturated with Sulfluramid as it elutes. The temperature is maintained at
 a constant value, typically 20 ± 0.5 °C.[5]
- Equilibration: The system is allowed to equilibrate. The flow rate must be slow enough to ensure saturation is achieved but fast enough to complete the measurement in a reasonable time.
- Sample Collection: A series of aqueous samples are collected from the column outlet. The volume of each sample is accurately measured.
- Analysis: The concentration of Sulfluramid in each collected sample is determined using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The water solubility is reported as the average concentration from at least five consecutive samples where the concentration is constant (within ± 30%).

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

This guideline, known as the Shake Flask Method, is suitable for determining the n-octanol/water partition coefficient (Pow) for substances with a log Pow between -2 and 4.[2][12] For highly hydrophobic substances like **Sulfluramid** (log Pow > 4), the Slow-Stirring Method (OECD Guideline 123) is more appropriate to avoid the formation of micro-droplets. However, the Shake Flask method is a foundational technique.

Methodology (Shake Flask):

- Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
- Test Solution: A solution of Sulfluramid is prepared in either n-octanol or water. The concentration should be low enough to remain in the linear range of the analytical method.

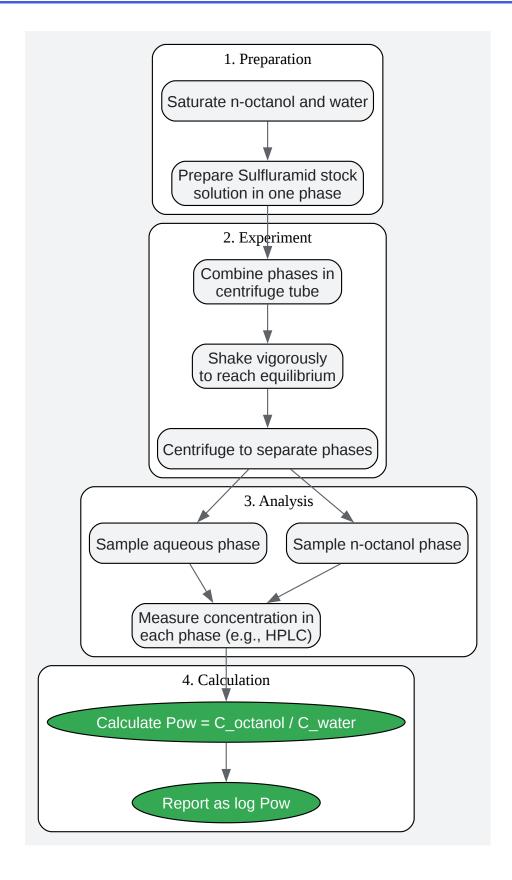






- Partitioning: A measured volume of the Sulfluramid solution and the corresponding blank solvent (e.g., if Sulfluramid is in octanol, add pure water) are combined in a vessel at a constant temperature (20-25 °C).[12]
- Equilibration: The vessel is shaken vigorously for a set period until equilibrium is reached (e.g., 5-15 minutes). It is then centrifuged to ensure complete separation of the two phases. [12]
- Analysis: The concentration of Sulfluramid in both the n-octanol and aqueous phases is determined using a suitable analytical technique.
- Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of **Sulfluramid** in the n-octanol phase to its concentration in the aqueous phase. The final value is typically reported as log Pow.





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Caption: Generalized workflow for determining Pow via OECD Guideline 107.



Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method allows for the estimation of the median lethal dose (LD₅₀) while minimizing the number of animals used.[17][18][19] It involves a stepwise procedure with the use of a small number of animals per step.

Methodology:

- Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are
 often more sensitive) are used.[18][20]
- Fasting: Animals are fasted (food, but not water, is withheld) for at least 16 hours prior to dosing.[18]
- Dosing: A single oral dose of Sulfluramid is administered by gavage. The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
 The starting dose is chosen based on existing information about the substance's toxicity.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[18]
- Stepwise Procedure:
 - Initially, three animals are dosed.
 - If mortality occurs, the test is repeated at a lower dose level.
 - If no mortality occurs, the test is repeated at a higher dose level.
 - This process continues until a dose causing mortality or no effect at the highest dose is identified.
- Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels. This method provides a range for the LD50 rather than a precise point estimate.[20]



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